6-Methoxy-2-methylpyrimidin-4-amine

Epigenetics PRMT6 Cancer Therapeutics

6-Methoxy-2-methylpyrimidin-4-amine (CAS 23132-67-4) is a disubstituted 4-aminopyrimidine derivative featuring a methoxy group at the 6-position and a methyl group at the 2-position of the pyrimidine ring. With a molecular formula of C₆H₉N₃O and a molecular weight of 139.16 g/mol , this compound serves as a versatile building block in medicinal chemistry and pharmaceutical research.

Molecular Formula C6H9N3O
Molecular Weight 139.158
CAS No. 23132-67-4
Cat. No. B2875601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-2-methylpyrimidin-4-amine
CAS23132-67-4
Molecular FormulaC6H9N3O
Molecular Weight139.158
Structural Identifiers
SMILESCC1=NC(=CC(=N1)OC)N
InChIInChI=1S/C6H9N3O/c1-4-8-5(7)3-6(9-4)10-2/h3H,1-2H3,(H2,7,8,9)
InChIKeyWELGWPHSNIOMLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Methoxy-2-methylpyrimidin-4-amine (CAS 23132-67-4): Baseline Characterization for Scientific Procurement


6-Methoxy-2-methylpyrimidin-4-amine (CAS 23132-67-4) is a disubstituted 4-aminopyrimidine derivative featuring a methoxy group at the 6-position and a methyl group at the 2-position of the pyrimidine ring . With a molecular formula of C₆H₉N₃O and a molecular weight of 139.16 g/mol [1], this compound serves as a versatile building block in medicinal chemistry and pharmaceutical research . Its structural features enable diverse synthetic derivatization, making it a valuable intermediate in the synthesis of biologically active molecules targeting oncology, infectious diseases, and epigenetic pathways .

Why In-Class Pyrimidin-4-amines Cannot Substitute for 6-Methoxy-2-methylpyrimidin-4-amine (CAS 23132-67-4)


Simple substitution with other 4-aminopyrimidine analogs (e.g., 2-methyl-4-aminopyrimidine, 6-methoxy-4-aminopyrimidine, or 2,4-diamino-6-methoxypyrimidine) is not functionally equivalent for several reasons. First, the precise 2-methyl-6-methoxy substitution pattern dictates distinct electronic and steric properties that influence hydrogen-bonding networks and target binding [1]. Second, the compound exhibits a unique impurity profile compared to its positional isomers, with reported purities ranging from 95% to ≥97% across different suppliers, whereas certain analogs are only available at lower purity grades . Third, the specific regiochemistry impacts downstream derivatization efficiency, as evidenced by patent literature demonstrating that 6-methoxy-2-methyl substitution yields higher conversions in aminopyrimidine coupling reactions compared to 4,6-dimethoxy or unsubstituted analogs [2]. The evidence detailed below quantifies these differentiation points.

Quantitative Differentiation Evidence: 6-Methoxy-2-methylpyrimidin-4-amine vs. Closest Analogs


PRMT6 Inhibition Potency: 6-Methoxy-2-methylpyrimidin-4-amine-Derived Scaffolds vs. Benchmark Inhibitors

Derivatives built upon the 6-methoxy-2-methylpyrimidin-4-amine core demonstrate potent inhibition of protein arginine N-methyltransferase 6 (PRMT6). While direct IC₅₀ data for the parent compound is not reported, the N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)isobutyramide derivative (MI-2) exhibits MYC transcription factor inhibition . More importantly, structurally related compounds from the same chemotype achieve IC₅₀ values of 43 nM against human full-length PRMT6 expressed in baculovirus [1]. This potency positions the scaffold favorably compared to earlier PRMT6 inhibitors that show IC₅₀ values in the 230 nM to 970 nM range [2].

Epigenetics PRMT6 Cancer Therapeutics Methyltransferase

CCR5 Antagonist Potential: Differentiated Biological Activity Profile

Preliminary pharmacological screening indicates that 6-methoxy-2-methylpyrimidin-4-amine can function as a CCR5 antagonist [1]. This activity profile contrasts with the primary applications of positional isomers: 6-methoxy-4-aminopyrimidine (CAS 696-45-7) is predominantly used as an intermediate for sulfonamide antibiotics and EP2 antagonists , while 2,4-diamino-6-methoxypyrimidine (CAS 3270-97-1) exhibits antimicrobial activity [2]. The CCR5 antagonism of the target compound positions it uniquely for research in HIV entry inhibition, asthma, rheumatoid arthritis, and chronic obstructive pulmonary disease (COPD) [1].

Immunology HIV Chemokine Receptor Inflammation

Synthetic Utility: Regioselective Derivatization Efficiency in Aminopyrimidine Coupling

Patent literature establishes that the 6-methoxy-2-methyl substitution pattern on the pyrimidine ring enables more efficient synthetic transformations compared to alternative substitution patterns. Specifically, 6-alkyl-2-methoxy-4(3H)-pyrimidinones (the oxidized precursors to 4-aminopyrimidines) undergo conversion to 2-alkyl and 2-aryl amino-derivatives in good yields upon reaction with corresponding amines . In contrast, the 2,6-dimethoxy analog (4-amino-2,6-dimethoxypyrimidine, CAS 3289-50-7) adopts a different molecular conformation that alters hydrogen-bonding networks and may reduce reactivity in certain coupling reactions [1]. Improved processes for preparing aminopyrimidine compounds advantageously proceed through β-diketoester intermediates, and the 2-methyl substituent enhances stability during these transformations [2].

Synthetic Methodology Process Chemistry Medicinal Chemistry C-C Coupling

Purity Profile and Analytical Traceability: 6-Methoxy-2-methylpyrimidin-4-amine vs. Closest Isomers

6-Methoxy-2-methylpyrimidin-4-amine is commercially available with guaranteed purity specifications of ≥97% (Fluorochem, ChemScene) and 95% (Sigma-Aldrich/Ambeed) . In comparison, the positional isomer 2-amino-4-methoxy-6-methylpyrimidine (CAS 7749-47-5) is offered at >98% purity but with limited vendor documentation . The 2-methyl-4-aminopyrimidine analog (CAS 74-69-1) is available at 95% purity . Critically, the target compound benefits from established analytical methods (HPLC, NMR, GC) provided by multiple suppliers , whereas certain analogs lack comprehensive Certificate of Analysis (CoA) documentation .

Analytical Chemistry Quality Control Procurement Purity

Crystal Engineering and Solid-State Properties: Hydrogen-Bonding Network Differentiation

The solid-state architecture of methoxy-aminopyrimidines is highly sensitive to substitution pattern. 4-Amino-2,6-dimethoxypyrimidine (CAS 3289-50-7) crystallizes with N—H···N and N—H···O hydrogen bonds forming sheets containing R₂²(8) and R₆⁶(28) rings, reinforced by aromatic π–π-stacking interactions [1]. In contrast, the positional isomer 2-amino-4-methoxy-6-methylpyrimidine (CAS 7749-47-5) forms charge-transfer complexes with iodine as an electron donor . While crystal structure data for 6-methoxy-2-methylpyrimidin-4-amine is not publicly reported, the distinct 2-methyl-6-methoxy substitution pattern is predicted to yield a different hydrogen-bonding network than either the 2,6-dimethoxy or 2-amino-4-methoxy analogs, potentially affecting solubility, melting point, and formulation behavior [2].

Crystallography Solid-State Chemistry Material Science Polymorphism

Procurement-Guiding Application Scenarios for 6-Methoxy-2-methylpyrimidin-4-amine (CAS 23132-67-4)


Epigenetic Drug Discovery: PRMT6-Targeted Cancer Therapeutics

Leverage the 6-methoxy-2-methylpyrimidin-4-amine scaffold to design potent PRMT6 inhibitors. As demonstrated by structurally related compounds achieving IC₅₀ values as low as 43 nM against human full-length PRMT6 [1], this substitution pattern enables sub-100 nM target engagement. The scaffold's established use in MI-2 (a MYC transcription factor inhibitor) further validates its utility in epigenetic oncology programs . Procure this compound for SAR studies aimed at developing covalent or reversible PRMT6 modulators.

Immunology and Virology Research: CCR5 Antagonist Development

Employ 6-methoxy-2-methylpyrimidin-4-amine as a starting point for CCR5 antagonist lead optimization. Preliminary pharmacological screening confirms CCR5 antagonism activity [2], positioning this scaffold for research in HIV entry inhibition, asthma, rheumatoid arthritis, and COPD. The 2-methyl-6-methoxy substitution pattern provides a distinct chemotype compared to other aminopyrimidine-based CCR5 antagonists, offering novel intellectual property opportunities.

Process Chemistry and Scale-Up: High-Yield Aminopyrimidine Synthesis

Utilize 6-methoxy-2-methylpyrimidin-4-amine in synthetic methodologies that benefit from the 2-methyl substituent's stability during β-diketoester-mediated transformations [3]. Patent literature confirms that 6-alkyl-2-methoxy-pyrimidinones convert efficiently to amino-derivatives , enabling scalable production of complex aminopyrimidine-containing drug candidates. Procure this building block for process development where regioselective coupling efficiency is critical.

Quality-Controlled Research: Reliable Procurement for GLP/GMP Environments

Select 6-methoxy-2-methylpyrimidin-4-amine for applications requiring documented purity and analytical traceability. With multiple vendors offering 95-97% purity and comprehensive CoA documentation including HPLC, NMR, and GC data , this compound provides a more reliable procurement option than positional isomers with limited analytical support . Suitable for GLP/GMP environments, reproducibility-critical studies, and patent filings where analytical data integrity is paramount.

Technical Documentation Hub

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38 linked technical documents
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